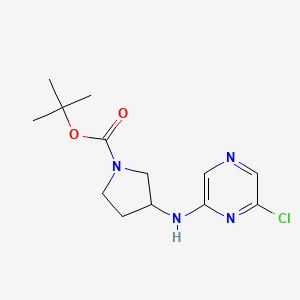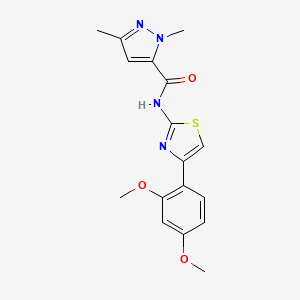
2-chloro-4-(1H-tetrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a chemical compound with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 .
Molecular Structure Analysis
The InChI code for 2-chloro-4-(1H-tetrazol-5-yl)pyridine is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a solid compound with a molecular weight of 181.58 .Applications De Recherche Scientifique
Spin-Transitions in Iron(II) Complexes
The research by Pritchard et al. (2009) presents a study on the thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines, which are closely related to 2-chloro-4-(1H-tetrazol-1-yl)pyridine. The study demonstrates the influence of polymorphism on spin-crossover compounds, exhibiting abrupt spin-transitions and gradual thermal spin-crossovers at low temperatures. These transitions suggest potential applications in developing temperature-sensitive materials or devices for magnetic storage and sensing applications. Read more.
Non-Covalent Interaction Studies
The research by Zhang et al. (2018) focuses on the synthesis and characterization of compounds based on non-covalent interactions involving a structure similar to this compound. This study explores the structural dynamics through hydrogen bonds, van der Waals interactions, and other non-covalent interactions, highlighting the significance of these interactions in molecular design and development of materials with specific properties. Read more.
Coordination Chemistry
The study by Bond et al. (2012) examines the coordination reactions of isomeric pyridyl-tetrazole ligands with metals such as copper(II), cobalt(II), and iron(II), revealing the formation of complexes with unique structural and magnetic properties. This research underscores the role of this compound analogs in forming metal complexes that can be applied in catalysis, magnetic materials, and as building blocks in supramolecular chemistry. Read more.
Hydrogen Bonding Networks
Research by Rizk et al. (2005) on regioisomers of (pyrid-2-yl)tetrazole, which closely resemble this compound, discusses the formation of two-dimensional hydrogen bonding networks. These findings provide insights into how such structures can be utilized in designing crystalline materials with desired porosity and stability, potentially applicable in gas storage and separation technologies. Read more.
Luminescent Lanthanide Compounds
The synthesis and coordination chemistry of ligands related to this compound have been explored by Halcrow (2005), highlighting their application in creating luminescent lanthanide compounds for biological sensing. These complexes exhibit unusual thermal and photochemical spin-state transitions, indicating their potential in developing new materials for bioimaging and sensors. Read more.
Propriétés
IUPAC Name |
2-chloro-4-(tetrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-3-5(1-2-8-6)12-4-9-10-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFXHVFXKMANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)
![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)


![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
